molecular formula C15H10Cl2N4 B3002499 N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine CAS No. 164658-40-6

N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine

Cat. No.: B3002499
CAS No.: 164658-40-6
M. Wt: 317.17
InChI Key: NZBGMLVZHPHCAR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline, 2-chloro-4-pyridinecarboxaldehyde, and appropriate pyrimidine precursors.

    Condensation Reaction: The initial step involves the condensation of 3-chloroaniline with 2-chloro-4-pyridinecarboxaldehyde under acidic or basic conditions to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a pyrimidine precursor in the presence of a suitable catalyst, such as a Lewis acid, to form the desired pyrimidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine: can be compared with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This unique structure could make it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4/c16-11-2-1-3-12(9-11)20-15-19-7-5-13(21-15)10-4-6-18-14(17)8-10/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBGMLVZHPHCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Analogously to Example 1, there is obtained from 100 mg (0.31 mmol) of N-[3-chloro-phenyl]-4-(2-chloro-4-pyridyl)-2-pyrimidineamine and 500 mg (5.63 mmol) of piperazine, from the melt after chromatography (methylene chloride:methanol=95:5), N-[3-chloro-phenyl]-4-[2-(1-piperazinyl)-4-pyridyl]-2-pyrimidineamine;
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Synthesis routes and methods II

Procedure details

10.0 g (32 mmol) of N-(3-chloro-phenyl)-4-(N-oxido-4-pyridyl)-2-pyrimidineamine are stirred for 24 h in 100 ml of phosphorus oxychloride at 110°. The reaction mixture is stirred at 50° into 2N sodium hydroxide solution and extracted with tetrahydrofuran. Concentration and crystallisation (tetrahydrofuran/ethanol) of the residue give N-(3-chloro-phenyl)-4-(2-chloro4-pyridyl)-2-pyrimidineamine; m.p. 196°-198°, Rf =0.7 (methylene chloride:methanol=95:5).
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N-(3-chloro-phenyl)-4-(N-oxido-4-pyridyl)-2-pyrimidineamine
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10 g
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Synthesis routes and methods III

Procedure details

31 mg (0.78 mmol) of sodium hydroxide are added to a suspension of 150 mg (0.7 mmol) of 3-dimethylamino-1-(2-chloro-4-pyridyl)-2-propen-1-one and 165 mg (0.71 mmol) of 3-chloro-phenyl-guanidine nitrate in 1.5 ml of 2-propanol. After stirring under reflux for 18 hours, the reaction mixture is cooled and filtered and the material retained on the filter is washed thoroughly with water. After drying (60°, HV), N-(3-chloro-phenyl)-4-(2-chloro-4-pyridyl)-2-pyrimidineamine is obtained; m.p. 196°-198°, Rf =0.67 (methylene chloride:methanol=95:5), FAB-MS: 317 (M+ +1).
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31 mg
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3-dimethylamino-1-(2-chloro-4-pyridyl)-2-propen-1-one
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150 mg
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165 mg
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1.5 mL
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